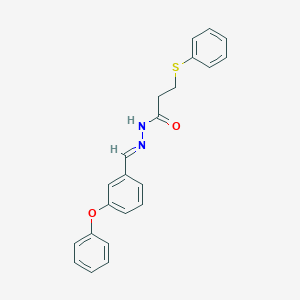
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as IQG-607, is a novel chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also inhibit viral replication by targeting viral enzymes and proteins.
Biochemical and Physiological Effects:
Studies have shown that N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has low toxicity and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been shown to reduce the expression of inflammatory cytokines and inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide in lab experiments is its low toxicity and high selectivity towards cancer cells and viruses. However, its limited solubility in water and organic solvents can pose challenges in certain experiments. Moreover, its mechanism of action is not fully understood, which can limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide. One direction is to investigate its potential as a therapeutic agent for various types of cancer and viral infections. Another direction is to explore its use as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Conclusion:
In conclusion, N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is a promising chemical compound that has shown potential in various scientific research applications. Its low toxicity and high selectivity towards cancer cells and viruses make it a valuable tool for studying these diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is synthesized through the reaction of 4-isopropylbenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has shown promising results in various scientific research applications. It has been studied for its potential anticancer, antitumor, and antiviral activities. N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a corrosion inhibitor for steel.
Eigenschaften
Produktname |
N'-(4-isopropylbenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C22H23N3O |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2,8-dimethyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H23N3O/c1-14(2)18-10-8-17(9-11-18)13-23-25-22(26)20-12-19-7-5-6-15(3)21(19)24-16(20)4/h5-14H,1-4H3,(H,25,26)/b23-13+ |
InChI-Schlüssel |
HKLUGIJOVGMTIP-YDZHTSKRSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306635.png)
![2-methoxy-5-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306636.png)
![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B306640.png)
![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B306647.png)

![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)